N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate

Description

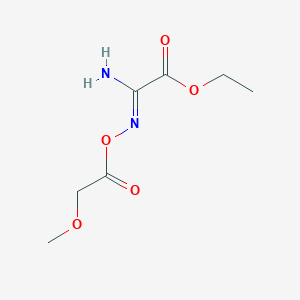

N'-(1-Amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate (CAS: 909122-27-6, SY157405) is a hydrazide derivative featuring a methoxyacetate backbone, an ethoxy-oxoethylidene group, and a primary amino substituent .

Properties

IUPAC Name |

ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-7(11)6(8)9-14-5(10)4-12-2/h3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQYPCOAXNRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=O)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=O)COC)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate typically involves multiple steps, starting with the preparation of the key intermediates One common synthetic route involves the reaction of ethyl oxalate with methoxyacetic acid to form the corresponding ester This intermediate is then reacted with hydroxylamine to introduce the oxime functionality

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate and related compounds:

Physicochemical Properties

- Solubility: The target compound’s methoxy and amino groups likely increase polarity compared to purely aliphatic analogues (e.g., Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate) . However, it may exhibit lower solubility than hydroxyl-substituted hydrazides (e.g., Compound I) due to the absence of a phenolic -OH group .

- Thermal Stability : Aromatic substituents (e.g., benzylidene in ) enhance thermal stability via conjugation, whereas the target compound’s aliphatic ethoxy group may reduce stability .

Biological Activity

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O₄, with a molecular weight of approximately 215.20 g/mol. Its structure includes an amino group, an ethoxy group, and a methoxyacetate moiety, which may contribute to its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₄ |

| Molecular Weight | 215.20 g/mol |

| Functional Groups | Amino, Ethoxy, Methoxyacetate |

Biological Activity

Preliminary research indicates that this compound exhibits significant biological activities, particularly in cancer research. Its potential mechanisms of action include:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes in cancer pathways, such as MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase), which is crucial for tumor growth and survival.

- Cell Signaling Interactions : The compound may interact with proteins involved in cell signaling pathways that regulate proliferation and apoptosis, suggesting a role in controlling cancer cell growth.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. While specific synthetic pathways are not extensively documented in available literature, similar compounds often utilize amine coupling reactions or esterifications involving ethyl and methoxy groups.

Case Studies and Research Findings

Research studies have begun to explore the biological activity of this compound:

- Cancer Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds with structural similarities were tested against breast cancer cells and demonstrated significant inhibition of cell proliferation.

- Mechanistic Insights : Further investigations using techniques like surface plasmon resonance have indicated that this compound may bind effectively to targets involved in oncogenic signaling pathways. This binding could potentially inhibit their activity, leading to reduced tumor viability.

- Comparative Analysis : A comparison with other compounds having similar structural features is essential to understand its unique biological properties. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyl-L-cysteine | Contains a thiol group | Known for antioxidant properties |

| Ethyl 4-(dimethylamino)-benzoate | Contains amine and ester functionality | Used as a local anesthetic |

| N'-(4-nitrophenyl)urea | Urea linkage | Exhibits herbicidal properties |

This compound stands out due to its specific combination of functionalities that may confer unique biological properties not observed in the other compounds listed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.